1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine
Overview
Description
1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine is an organic compound characterized by the presence of a nitro group and two amine groups attached to a benzene ring, with an additional methoxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine typically involves the nitration of a suitable benzene derivative followed by amination and subsequent introduction of the methoxyethyl group. One common method involves the nitration of 1,3-diaminobenzene to introduce the nitro group, followed by the reaction with 2-methoxyethylamine under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Conversion to corresponding nitroso or hydroxylamine derivatives.
Reduction: Formation of 1-N-(2-methoxyethyl)-benzene-1,3-diamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amine groups may also participate in hydrogen bonding and other interactions with biological molecules, influencing various pathways .
Comparison with Similar Compounds
- 1-N-(2-methoxyethyl)-4-aminobenzene-1,3-diamine
- 1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine
Uniqueness: this compound is unique due to the presence of both nitro and methoxyethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous .
Properties
IUPAC Name |
1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-15-5-4-11-7-2-3-9(12(13)14)8(10)6-7/h2-3,6,11H,4-5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVZFGGCSJBRDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=CC(=C(C=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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